Trichloro(3,3,3-trifluoropropyl)silane

Catalog No.
S598415
CAS No.
592-09-6
M.F
C3H4Cl3F3Si
M. Wt
231.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloro(3,3,3-trifluoropropyl)silane

CAS Number

592-09-6

Product Name

Trichloro(3,3,3-trifluoropropyl)silane

IUPAC Name

trichloro(3,3,3-trifluoropropyl)silane

Molecular Formula

C3H4Cl3F3Si

Molecular Weight

231.5 g/mol

InChI

InChI=1S/C3H4Cl3F3Si/c4-10(5,6)2-1-3(7,8)9/h1-2H2

InChI Key

WEUBQNJHVBMUMD-UHFFFAOYSA-N

SMILES

C(C[Si](Cl)(Cl)Cl)C(F)(F)F

Synonyms

3,3,3-TFPTClSi, 3,3,3-trifluoropropyltrichlorosilane

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C(F)(F)F

Precursor for Fluorinated Polyhedral Oligomeric Silsesquioxanes (F-POSS):

Trichloro(3,3,3-trifluoropropyl)silane serves as a vital precursor in the synthesis of Fluorinated Polyhedral Oligomeric Silsesquioxanes (F-POSS) []. F-POSS are a class of nanosized cage-like molecules with unique properties, including high thermal stability, low surface energy, and excellent water repellency. These properties make them valuable materials in various scientific research applications, such as:

  • Development of advanced coatings: F-POSS can be incorporated into coatings to enhance their scratch resistance, water repellency, and thermal stability []. This has potential applications in various fields, including electronics, automotive, and aerospace industries.
  • Preparation of functional materials: The unique properties of F-POSS allow them to be used as building blocks for the development of novel functional materials with specific functionalities, such as flame retardancy, self-healing properties, and improved electrical conductivity [].
  • Biomedical research: F-POSS are being explored for their potential applications in drug delivery and bioimaging due to their biocompatibility and ability to encapsulate therapeutic agents [].

The synthesis of F-POSS from Trichloro(3,3,3-trifluoropropyl)silane typically involves a base-catalyzed condensation reaction. This process allows for the controlled formation of F-POSS with desired sizes and functionalities, making it a valuable tool for researchers studying the potential applications of these nanomaterials.

Precursor for 3,3,3-Trifluoropropyltrimethoxysilane:

Trichloro(3,3,3-trifluoropropyl)silane can also be used as a precursor for the synthesis of 3,3,3-Trifluoropropyltrimethoxysilane through an alcoholysis reaction with methanol []. This compound finds applications in various fields, including:

  • Surface modification: 3,3,3-Trifluoropropyltrimethoxysilane can be used to modify the surface properties of various materials, such as glass, polymers, and ceramics, by introducing a fluorinated group. This can enhance the material's water repellency, stain resistance, and chemical stability.
  • Adhesion promotion: The compound can act as an adhesion promoter between dissimilar materials, such as polymers and metals, by improving the interfacial bonding strength.
  • Organic synthesis: 3,3,3-Trifluoropropyltrimethoxysilane is used as a building block in various organic syntheses due to the presence of the trifluoropropyl group, which can impart unique properties to the final product.

Trichloro(3,3,3-trifluoropropyl)silane is a colorless to light yellow liquid with the molecular formula C3H4Cl3F3SiC_3H_4Cl_3F_3Si and a molecular weight of 231.5 g/mol. It is characterized by the presence of chlorine, fluorine, and silicon functional groups, which contribute to its unique chemical properties. This compound is highly reactive, particularly with water, and is classified as moisture-sensitive, making it important to handle it under anhydrous conditions .

  • Hydrolysis: It reacts rapidly with water to produce hydrochloric acid and silanol derivatives. This reaction can be exothermic and should be handled with care.
  • Alcoholysis: The compound can react with alcohols to form alkoxysilanes. For instance, when reacted with methanol, it yields 3,3,3-trifluoropropyltrimethoxysilane .
  • Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups such as amines or thiols .

Trichloro(3,3,3-trifluoropropyl)silane can be synthesized through several methods:

  • From Trifluoropropene: One common method involves the chlorination of trifluoropropene in the presence of a suitable catalyst under controlled conditions to yield trichloro(3,3,3-trifluoropropyl)silane .
  • Base-Catalyzed Condensation: Another method includes base-catalyzed condensation reactions that facilitate the formation of fluorinated siloxanes from appropriate precursors .

Trichloro(3,3,3-trifluoropropyl)silane has several applications:

  • Silanizing Agent: It is used as a silanizing agent in various chemical processes to modify surfaces and enhance properties such as hydrophobicity.
  • Precursor for Fluorosilicones: This compound serves as a precursor for the production of fluorinated polyhedral oligomeric silsesquioxanes (F-POSS) and other fluorinated silicone materials .
  • Coating

Interaction studies involving trichloro(3,3,3-trifluoropropyl)silane focus primarily on its reactivity with various functional groups. Research indicates that it can interact with alcohols, amines, and acids leading to the formation of various silane derivatives. These interactions are significant in applications such as surface modifications and the development of new materials .

Trichloro(3,3,3-trifluoropropyl)silane shares similarities with several other silanes but exhibits unique properties due to its trifluoropropyl group. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
TrichlorosilaneSiCl4SiCl_4Simple silane without fluorine
TrimethylsilaneC3H12SiC_3H_{12}SiNon-reactive compared to trichloro compound
TrichloroethylsilaneC2H5Cl3SiC_2H_5Cl_3SiSimilar reactivity but less fluorinated
3-(Trichlorosilyl)-1-propanolC4H9Cl3OSiC_4H_9Cl_3OSiContains hydroxyl group enhancing solubility

Trichloro(3,3,3-trifluoropropyl)silane stands out due to its trifluoromethyl group which imparts unique hydrophobic characteristics and thermal stability not found in other silanes. Its ability to react with moisture makes it particularly useful in specialized applications requiring water-resistant coatings or materials.

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (15.56%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (84.44%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

592-09-6

Wikipedia

Trichloro(3,3,3-trifluoropropyl)silane

General Manufacturing Information

Silane, trichloro(3,3,3-trifluoropropyl)-: ACTIVE

Dates

Modify: 2023-08-15

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